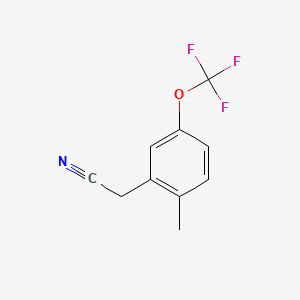

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Description

Its structure features a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the phenyl ring, connected to an acetonitrile moiety (SMILES: CC1=C(C=C(C=C1)OC(F)(F)F)CC#N) . This compound is classified under UN3276 (nitriles, toxic, liquid) and is commercially available at 97% purity, primarily for research applications in organic synthesis and pharmaceutical intermediates .

Propriétés

IUPAC Name |

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSENNMKYJGBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is an organic compound with significant potential in pharmaceutical and agrochemical applications due to its unique structural features, including a trifluoromethoxy group and a nitrile functional group. Its molecular formula is C10H8F3NO, with a molecular weight of approximately 199.17 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A trifluoromethoxy group that enhances reactivity.

- A nitrile functional group that can influence biological interactions.

The presence of these functional groups suggests a potential for biological activity, although detailed mechanisms remain under-researched.

Biological Activity Overview

Despite limited specific studies on this compound, insights can be drawn from related compounds containing trifluoromethyl groups. The trifluoromethyl group is known to enhance the potency of various drugs by improving their pharmacokinetic properties and interactions with biological targets.

While direct studies on the mechanism of action for this compound are scarce, it is hypothesized that:

- The trifluoromethoxy group may increase the compound's lipophilicity, facilitating better membrane penetration and receptor binding.

- The nitrile group could participate in nucleophilic reactions, potentially interacting with enzymes or receptors involved in metabolic pathways.

Case Studies and Related Research

Research on structurally similar compounds provides insights into the potential biological activities of this compound:

- Trifluoromethyl-containing Drugs : A review highlighted that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, the inclusion of a trifluoromethyl moiety in certain pharmaceuticals has been shown to significantly increase their efficacy against specific targets like serotonin transporters .

- Cyanogenic Glycosides : Studies on related nitriles indicate that compounds with similar functional groups can exhibit diverse biological activities, including antimicrobial and anticancer properties .

- FDA-approved Trifluoromethyl Drugs : Several FDA-approved drugs containing trifluoromethyl groups have demonstrated improved potency and selectivity in their respective therapeutic applications, suggesting a promising avenue for further exploration of this compound in drug development .

Potential Applications

Given its structural characteristics, this compound may have several applications:

- Pharmaceutical Development : Its unique properties may allow it to serve as a lead compound in the development of new drugs targeting various diseases.

- Agrochemical Uses : The compound's reactivity could be harnessed in developing new agrochemicals with enhanced efficacy against pests or diseases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile | C₁₀H₈F₃NO | Methyl at 3, -OCF₃ at 5 | 215.17 | Positional isomer; altered steric effects |

| 4-(Trifluoromethoxy)phenylacetonitrile | C₉H₆F₃NO | -OCF₃ at 4, no methyl group | 201.15 | Simpler structure; reduced hydrophobicity |

| 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid | C₁₁H₁₁F₃O₃ | Carboxylic acid substituent | 248.20 | Enhanced polarity; potential for salt formation |

Notes:

- Positional isomerism : The methyl group’s position (2 vs. 3) in trifluoromethoxy-containing nitriles significantly impacts reactivity. For example, 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile (, H32385) exhibits higher acute toxicity (H311: toxic in contact with skin) compared to the 2-methyl analogue, likely due to altered metabolic pathways .

- UN3276 for nitriles) .

Toxicity and Handling

- In contrast, 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile (H32385) carries additional hazards: H302 (harmful if swallowed), H332 (harmful if inhaled), and H315/H319 (skin/eye irritation) .

- Discontinued status: CymitQuimica discontinued sales of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile in 2025, possibly due to regulatory challenges, whereas Thermo Scientific still offers it .

Commercial Availability and Research Relevance

- Research gaps: No cytotoxicity or antiviral activity has been reported for this compound, unlike structurally related phosphonate derivatives (e.g., compounds 12a/b in ), which were tested against HIV but showed low efficacy .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile typically involves:

- Starting from an appropriately substituted benzyl halide or benzyl derivative.

- Introduction of the trifluoromethoxy group (–OCF3) via trifluoromethylation or nucleophilic substitution.

- Cyanidation to introduce the acetonitrile group (–CH2CN).

- Purification steps including fractional crystallization and distillation.

Cyanidation of Benzyl Halides in Ionic Liquids

A prominent method involves the cyanidation of 2,4,5-trifluorobenzyl chloride analogs in ionic liquids to obtain trifluoromethoxy-substituted phenylacetonitriles. Although this method is described for 2,4,5-trifluoro derivatives, it provides a relevant framework adaptable for trifluoromethoxy substitution.

- Reaction Conditions :

- Temperature: 20–120 °C, preferably 40–80 °C.

- Cyanide source: Sodium cyanide or potassium cyanide.

- Solvent: Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm]PF6), tetrafluoroborate, or fluoroform sulfonate.

- Procedure : The benzyl chloride derivative reacts with the cyanide salt in the ionic liquid medium, facilitating nucleophilic substitution to form the nitrile.

- Purification : The product is purified by fractional crystallization and distillation, with ionic liquids facilitating easy product separation and recyclability.

- Yield and Quality : High purity and yield are reported, suitable for pharmaceutical intermediate standards.

| Parameter | Details |

|---|---|

| Temperature | 40–80 °C (preferred) |

| Cyanide Source | NaCN or KCN |

| Solvent | Ionic liquids ([BMIm]PF6, etc.) |

| Purification | Fractional crystallization, distillation |

| Product Purity | High, pharmaceutical grade |

| Yield | High (exact % not specified) |

This method offers industrial scalability due to mild conditions and recyclable solvents.

Trifluoromethylation and Diazotization Route from Aminobenzyl Cyanides

Another approach involves:

- Starting from aminobenzyl cyanide derivatives.

- Performing trifluoromethylation using sodium trifluoromethanesulfinate and tert-butyl peroxide as radical initiators.

- Diazotization of the amino group to form diazonium salts.

- Subsequent reduction to yield trifluoromethyl-substituted benzyl cyanides.

This multi-step sequence can be adapted for trifluoromethoxy analogs by modifying the trifluoromethylation step or using trifluoromethoxy sources.

- Reaction Conditions :

- Trifluoromethylation: Room temperature, 2.5–4 hours reaction time.

- Diazotization: 0–5 °C, dropwise addition of sodium nitrite in acidic medium.

- Reduction: Use of hypophosphorous acid at low temperature.

- Yields : Varying from 54.5% to 85.4% depending on conditions and scale.

- Purification : Extraction with ethyl acetate and vacuum distillation.

| Step | Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | Room temp, 2.5–4 h | Not specified |

| Diazotization | 0–5 °C, sodium nitrite addition | Not specified |

| Reduction | Low temp, hypophosphorous acid | 54.5 to 85.4 |

This method is suitable for producing trifluoromethyl-substituted phenylacetonitriles and can be modified for trifluoromethoxy derivatives.

Copper(II)-Catalyzed Nitromethane Activation for Phenylacetonitrile Derivatives

A novel synthetic route involves copper(II)-dioxygen catalyzed activation of nitromethane to form hydroxyimino-phenylacetonitriles, which can be precursors to nitrile derivatives.

- Reaction Setup :

- Phenylacetonitrile, CuSO4·5H2O, NaOH, and 4-dimethylaminopyridine in tetrahydrofuran (THF).

- Nitromethane added slowly under O2 atmosphere.

- Reaction temperature: 120 °C for 24 hours.

- Outcome : Formation of 2-hydroxyimino-2-phenylacetonitriles in yields up to 82%.

- Potential Application : This method may be adapted for substituted phenylacetonitriles including trifluoromethoxy derivatives, offering a mild and efficient pathway.

| Component | Amount (typical) |

|---|---|

| Phenylacetonitrile | 0.60 mmol |

| CuSO4·5H2O | 0.20 mmol |

| NaOH | 0.40 mmol |

| DMAP | 0.40 mmol |

| THF | 1 mL |

| Nitromethane | 0.20 mmol |

| Temperature | 120 °C |

| Time | 24 h |

| Yield | Up to 82% |

This method emphasizes the use of copper catalysis and dioxygen as green oxidants.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Cyanidation in Ionic Liquids | Benzyl chloride, NaCN/KCN, ionic liquids, 40–80 °C | High | Industrially scalable, high purity |

| Trifluoromethylation + Diazotization | Aminobenzyl cyanide, Sodium trifluoromethanesulfinate, tert-butyl peroxide, NaNO2, hypophosphorous acid | 54.5–85.4% | Multi-step, radical mechanism |

| Cu(II)-Catalyzed Nitromethane Activation | Phenylacetonitrile, CuSO4, NaOH, DMAP, O2, 120 °C | Up to 82% | Mild, green oxidant system |

| Hydrolysis of Phenylacetonitriles | Acid or base catalysis in aqueous media | >80% | For downstream processing |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of trifluoromethoxy-substituted phenylacetonitriles typically involves:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2-methyl-5-bromo-phenylacetonitrile) with trifluoromethoxy reagents (e.g., AgOCF₃ or Cu-mediated trifluoromethoxylation) under controlled temperatures (60–100°C) .

- Cross-coupling : Palladium-catalyzed coupling of trifluoromethoxy-containing aryl halides with acetonitrile derivatives, optimized with ligands like XPhos .

Key Variables:

| Parameter | Effect on Yield |

|---|---|

| Catalyst loading (Pd) | >5 mol% improves coupling efficiency but increases cost |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity |

| Temperature | Higher temps (80–100°C) reduce side reactions but risk decomposition |

Validation : Confirm purity via GC-MS (>97%) and monitor intermediates with HPLC .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) peaks at δ -55 to -58 ppm. ¹H NMR distinguishes methyl groups (δ 2.3–2.5 ppm) and acetonitrile protons (δ 3.7–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 220.1 (calc. 220.15) .

- X-ray Crystallography : Resolves steric effects from the trifluoromethoxy group, critical for understanding reactivity .

Data Interpretation Tip : Compare with analogs (e.g., 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile) to validate shifts .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the trifluoromethoxy group .

- PPE : Use nitrile gloves and fume hoods; acetonitrile derivatives release HCN upon decomposition .

- Spill Management : Neutralize with 10% NaOH and absorb with vermiculite .

Regulatory Note : Classified as Acute Toxicity Category 3 under OSHA HazCom 2012 .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools optimize pathways for this compound?

Methodological Answer: AI platforms (e.g., Reaxys, Pistachio) prioritize routes by:

- Template relevance scoring : Rank reactions based on similarity to published trifluoromethoxy syntheses .

- Feasibility filters : Exclude low-yield (<40%) or high-cost (e.g., rare catalysts) steps .

Case Study : A proposed one-step synthesis via Cu-catalyzed trifluoromethoxylation reduced steps from 5 to 2, achieving 68% yield .

Q. How do structural modifications (e.g., substituting -OCF₃ with -CF₃) alter biological activity in phenylacetonitrile derivatives?

Methodological Answer:

Q. Experimental Design :

Synthesize analogs (e.g., 2-Methyl-5-(trifluoromethyl)benzonitrile ).

Compare IC₅₀ values in enzyme inhibition assays.

Use molecular docking (e.g., AutoDock Vina) to model interactions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer:

- Data Triangulation : Cross-reference CAS entries (e.g., 1017779-07-5 for related compounds ) and PubChem spectra.

- Reproducibility Tests :

Root Cause Analysis : Impurities >2% can depress melting points; repurify via recrystallization (hexane/EtOAc) .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Use TMS-protected acetonitrile to prevent nucleophilic attack at the nitrile .

- Catalyst Screening : Pd(OAc)₂ with SPhos ligand minimizes dehalogenation during cross-coupling .

Case Study : Substitution at the 5-position with -NH₂ achieved 85% yield using Boc protection .

Q. Table 1: Comparative Reactivity of Trifluoromethoxy vs. Trifluoromethyl Derivatives

| Reaction Type | -OCF₃ Yield (%) | -CF₃ Yield (%) | Key Difference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 72 | 58 | -OCF₃ enhances electrophilicity |

| Suzuki Coupling | 65 | 82 | -CF₃ stabilizes intermediates better |

| Hydrolysis | <5 | 25 | -OCF₃ resists aqueous cleavage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.